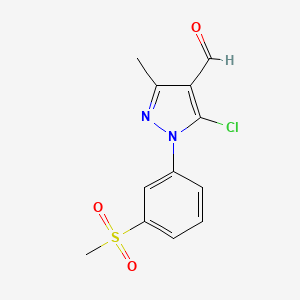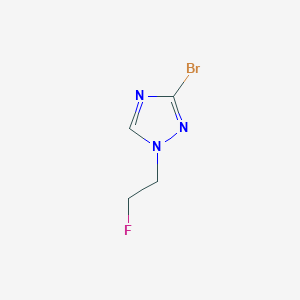![molecular formula C11H20O B13518853 4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
4-(Tert-butyl)-1-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-1-oxaspiro[25]octane is a chemical compound with the molecular formula C11H19NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-oxaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl alcohol with a suitable epoxide in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Tert-butyl)-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to its potential use in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Similar spiro structure but with different functional groups.
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: Another spiro compound with a different ring size and functional groups.
Uniqueness
4-(Tert-butyl)-1-oxaspiro[2.5]octane is unique due to its specific spiro structure and the presence of the tert-butyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-tert-butyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-6-4-5-7-11(9)8-12-11/h9H,4-8H2,1-3H3 |
InChI Key |
JVCGSDGFPFAZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC12CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


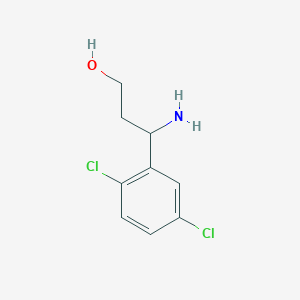
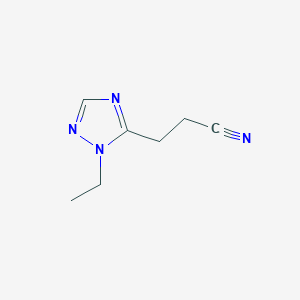

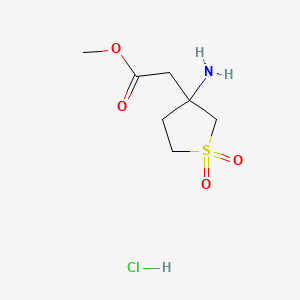
![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)
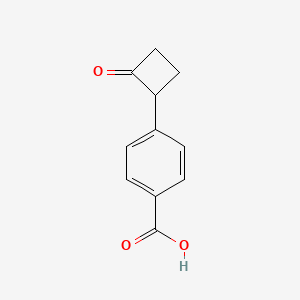
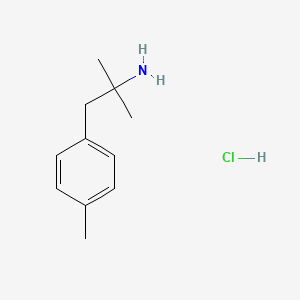
![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
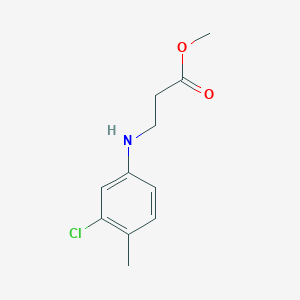
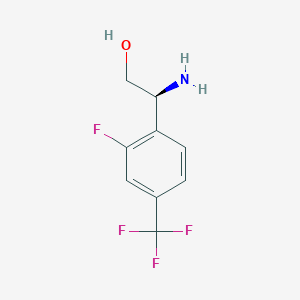
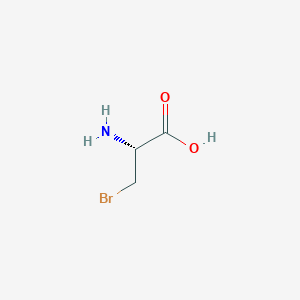
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
